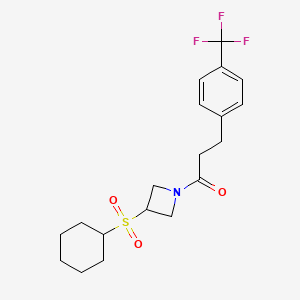

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

CAS No.: 1797631-96-9

Cat. No.: VC7411629

Molecular Formula: C19H24F3NO3S

Molecular Weight: 403.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797631-96-9 |

|---|---|

| Molecular Formula | C19H24F3NO3S |

| Molecular Weight | 403.46 |

| IUPAC Name | 1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2 |

| Standard InChI Key | JFSBMZUFYSENRY-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle known for its conformational rigidity and bioactivity.

-

Cyclohexylsulfonyl group: A sulfone-substituted cyclohexane moiety that enhances solubility and electronic stability .

-

Trifluoromethylphenyl group: A benzene ring with a trifluoromethyl substituent, contributing to lipophilicity and metabolic resistance .

The molecular formula is , with a molecular weight of 403.46 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.46 g/mol |

| CAS Number | 1797631-96-9 |

| IUPAC Name | 1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |

Spectroscopic and Computational Data

The InChI key (QFKOWENRSZZLPK-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F) provide precise descriptors for computational modeling. Despite these identifiers, experimental data on melting/boiling points and solubility remain unreported, highlighting a critical research gap .

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves:

-

Formation of the azetidine-sulfonyl intermediate: Cyclohexylsulfonyl chloride reacts with azetidine under basic conditions.

-

Ketone installation: A Friedel-Crafts acylation introduces the propan-1-one group using 1-(4-(trifluoromethyl)phenyl)propan-1-one as a precursor .

-

Coupling reactions: Nucleophilic substitution links the intermediates, requiring anhydrous solvents like dichloromethane.

Critical Reaction Parameters

-

Temperature: Maintained between 0–25°C to prevent side reactions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

| Reagent | Role |

|---|---|

| Lithium aluminum hydride | Reduction of intermediates |

| Potassium permanganate | Oxidation of sulfides |

| Dichloromethane | Solvent for coupling |

Physicochemical and Biological Properties

Preliminary Bioactivity

Though unvalidated in clinical trials, the structural features suggest:

-

Enzyme inhibition: Potential binding to protease or kinase active sites via hydrogen bonding with the sulfonyl group.

-

Antimicrobial activity: Analogous azetidine derivatives exhibit efficacy against Gram-positive bacteria.

Applications in Scientific Research

Medicinal Chemistry

-

Drug candidates: Serves as a scaffold for kinase inhibitors due to its planar azetidine ring.

-

PET tracers: The fluorine atoms enable radiolabeling for imaging studies .

Materials Science

-

Polymer additives: Enhances thermal stability in polyurethanes.

-

Liquid crystals: The rigid cyclohexyl group aids in mesophase formation.

Comparative Analysis with Structural Analogs

| Compound | Key Features | Distinctive Traits |

|---|---|---|

| 2-Azetidinone | Azetidine ring with ketone | Antimicrobial activity |

| Cyclohexylsulfonamide | Sulfonamide group | Anti-inflammatory potential |

| Trifluoromethylbenzene | Trifluoromethyl substituent | Enhanced metabolic stability |

The target compound uniquely combines conformational rigidity (azetidine), electronic stabilization (sulfonyl), and lipophilicity (trifluoromethyl), enabling broader applicability than its analogs.

Research Challenges and Future Directions

Unresolved Questions

-

Pharmacokinetics: Absorption/distribution profiles remain uncharacterized.

-

Toxicity: No data exist on acute or chronic exposure effects .

Proposed Studies

-

Crystallography: X-ray diffraction to resolve 3D structure.

-

In vivo assays: Evaluate bioavailability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume